molecular formula C8H8N2O5S B189718 Methyl 3-acetamido-4-nitrothiophene-2-carboxylate CAS No. 80615-53-8

Methyl 3-acetamido-4-nitrothiophene-2-carboxylate

Cat. No.: B189718
CAS No.: 80615-53-8
M. Wt: 244.23 g/mol
InChI Key: MOABQEABDWBTFK-UHFFFAOYSA-N
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Description

Methyl 3-acetamido-4-nitrothiophene-2-carboxylate (CAS 80615-53-8) is a high-purity, thiophene-derived heterocyclic compound serving as a versatile building block in medicinal chemistry and scientific research. This compound, with a molecular formula of C 8 H 8 N 2 O 5 S and a molecular weight of 244.23 g/mol, is characterized by an acetamido group at position 3, a nitro group at position 4, and a methyl ester at position 2 . Its structure, confirmed by spectral data including ¹H-NMR (δ 10.26 ppm for NH, 8.61 ppm for aromatic proton) and ESI-MS (m/z 245.2 [M+H] + ), makes it a valuable synthetic intermediate . In research, this compound is a crucial precursor for the synthesis of more complex thiophene derivatives. Thiophene-containing compounds are of significant interest in drug discovery, with studies highlighting their role as key intermediates in developing novel antibacterial agents . The nitro group within the structure is a notable functional group; nitroaromatic compounds can be reduced by nitroreductase enzymes under hypoxic conditions, leading to reactive metabolites that interact with cellular components like DNA . This mechanism underpins the investigation of such compounds for their potential antimicrobial activity against various Gram-positive bacteria and anticancer properties , where preliminary in vitro studies have shown cytotoxic effects against specific cancer cell lines . Researchers utilize this chemical as a foundational scaffold for structure-activity relationship (SAR) studies, particularly in optimizing interactions with biological targets . The synthetic route often involves the nitration of thiophene precursors under controlled, low-temperature conditions . Handling and Safety: This product is For Research Use Only (RUO) and is strictly not for diagnostic, therapeutic, or any human or veterinary use . Please refer to the Safety Data Sheet for detailed handling information. General safety warnings include H302 (Harmful if swallowed), H315 (Causes skin irritation), and H319 (Causes serious eye irritation) . It is recommended to store the product in a dark place, sealed and dry, at 2-8°C .

Properties

IUPAC Name

methyl 3-acetamido-4-nitrothiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O5S/c1-4(11)9-6-5(10(13)14)3-16-7(6)8(12)15-2/h3H,1-2H3,(H,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOABQEABDWBTFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(SC=C1[N+](=O)[O-])C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40403475
Record name Methyl 3-acetamido-4-nitrothiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40403475
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80615-53-8
Record name Methyl 3-acetamido-4-nitrothiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40403475
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-acetamido-4-nitrothiophene-2-carboxylate typically involves the nitration of thiophene derivatives followed by acetamidation and esterification reactions. One common method includes the nitration of methyl thiophene-2-carboxylate to introduce the nitro group at the 4-position. This is followed by the acetamidation of the 3-position using acetic anhydride and a suitable catalyst. The final step involves esterification to obtain the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings to ensure high-quality production .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-acetamido-4-nitrothiophene-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include amino derivatives, substituted thiophenes, and various acetamido derivatives .

Scientific Research Applications

Methyl 3-acetamido-4-nitrothiophene-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 3-acetamido-4-nitrothiophene-2-carboxylate involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The acetamido group can form hydrogen bonds with biological molecules, influencing their activity. The thiophene ring provides structural stability and facilitates interactions with enzymes and receptors .

Comparison with Similar Compounds

Key Observations :

  • Synthetic Efficiency : The target compound’s nitration step under harsh acidic conditions results in a lower yield (29.8%) compared to other derivatives, which may employ milder or optimized routes .
  • Commercial Accessibility: Unlike the discontinued target compound, analogues like Methyl 3-amino-4-methylthiophene-2-carboxylate remain available in scalable quantities, facilitating broader research use .

Research Findings and Limitations

  • Target Compound: While pivotal in PARP-1 studies, its discontinued status suggests challenges in scalability or stability .
  • Analogues: Methyl 3-amino-4-methylthiophene-2-carboxylate’s amino group offers versatility in further functionalization, such as acylation or coupling reactions, which are less feasible with nitro groups due to their inertness .

Biological Activity

Methyl 3-acetamido-4-nitrothiophene-2-carboxylate is a sulfur-containing organic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound's structure includes a thiophene ring with both electron-withdrawing (nitro) and electron-donating (acetamido) groups, which significantly influence its reactivity and biological interactions.

Chemical Structure and Properties

The molecular formula of this compound is C₈H₈N₂O₅S. The presence of the nitro group allows for various reduction reactions, which can enhance its biological activity. The acetamido group contributes to the compound's ability to form hydrogen bonds, potentially increasing its affinity for biological targets.

This compound exhibits its biological effects through several mechanisms:

  • Reduction of Nitro Group : The nitro group can be reduced to an amino group, leading to reactive intermediates that interact with cellular components, such as proteins and nucleic acids.
  • Hydrogen Bonding : The acetamido moiety can form hydrogen bonds with various biological molecules, influencing their activity and stability.
  • Structural Stability : The thiophene ring provides a stable backbone that facilitates interactions with enzymes and receptors involved in critical biological pathways.

Antimicrobial Activity

Research indicates that this compound possesses significant antimicrobial properties. Preliminary studies have shown activity against various Gram-positive bacteria, including multidrug-resistant strains.

Pathogen Activity Minimum Inhibitory Concentration (MIC)
Staphylococcus aureusAntimicrobial1–8 µg/mL
Escherichia coliAntimicrobial4–64 µg/mL

These findings suggest that the compound may serve as a lead structure for developing new antibiotics .

Anticancer Activity

This compound has also been investigated for its anticancer properties. In vitro studies have demonstrated cytotoxic effects against several cancer cell lines, including A549 lung cancer cells.

Cell Line Viability Reduction (%) Concentration (µg/mL)
A54964% at 10 µg/mL10
HSAEC1-KT (non-cancerous)Increased cytotoxicity observedVarious

The compound's structure appears to play a crucial role in enhancing its anticancer activity, particularly through interactions that lead to DNA damage in cancer cells .

Case Studies and Research Findings

  • Antimicrobial Efficacy : A study focused on the antimicrobial activity of this compound against multidrug-resistant Staphylococcus aureus strains showed promising results, indicating a potential application in treating resistant infections .
  • Cytotoxicity in Cancer Models : Another investigation into the compound's effects on A549 cells revealed significant reductions in cell viability, suggesting that further exploration into its mechanism could yield valuable insights for cancer therapy development.
  • Structure-Activity Relationship (SAR) : Research has highlighted the importance of structural modifications on the thiophene ring and functional groups in enhancing both antimicrobial and anticancer activities. Compounds with variations in substituents exhibited differing levels of activity, underscoring the need for detailed SAR studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 3-acetamido-4-nitrothiophene-2-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 3-acetamido-4-nitrothiophene-2-carboxylate

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